molecular formula C22H31N3O3 B7171008 N-ethyl-N-methyl-3-[4-(piperidine-1-carbonyl)piperidine-1-carbonyl]benzamide

N-ethyl-N-methyl-3-[4-(piperidine-1-carbonyl)piperidine-1-carbonyl]benzamide

Cat. No.: B7171008
M. Wt: 385.5 g/mol
InChI Key: BVGUDECAOJWWHS-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-3-[4-(piperidine-1-carbonyl)piperidine-1-carbonyl]benzamide is a complex organic compound that features a benzamide core with two piperidine rings attached via carbonyl groups

Properties

IUPAC Name

N-ethyl-N-methyl-3-[4-(piperidine-1-carbonyl)piperidine-1-carbonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-3-23(2)20(26)18-8-7-9-19(16-18)22(28)25-14-10-17(11-15-25)21(27)24-12-5-4-6-13-24/h7-9,16-17H,3-6,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGUDECAOJWWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-3-[4-(piperidine-1-carbonyl)piperidine-1-carbonyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine rings, which can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The piperidine rings are then functionalized with carbonyl groups through reactions with acyl chlorides or anhydrides.

The benzamide core is synthesized separately, often starting from benzoic acid derivatives. The final step involves coupling the benzamide core with the functionalized piperidine rings under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-3-[4-(piperidine-1-carbonyl)piperidine-1-carbonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine rings can be oxidized to form piperidinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Piperidinones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzamides or halobenzamides.

Scientific Research Applications

N-ethyl-N-methyl-3-[4-(piperidine-1-carbonyl)piperidine-1-carbonyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as acting as a ligand for certain receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-3-[4-(piperidine-1-carbonyl)piperidine-1-carbonyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine rings may play a role in binding to these targets, while the benzamide core can interact with other parts of the molecule, stabilizing the complex. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidinones share the piperidine ring structure.

    Benzamide derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide share the benzamide core.

Uniqueness

N-ethyl-N-methyl-3-[4-(piperidine-1-carbonyl)piperidine-1-carbonyl]benzamide is unique due to the presence of two piperidine rings attached to the benzamide core via carbonyl groups. This structure may confer specific binding properties and biological activities that are distinct from other piperidine or benzamide derivatives.

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